molecular formula C19H25N5O B7643195 N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

Cat. No. B7643195
M. Wt: 339.4 g/mol
InChI Key: HFNPDKAQYQLJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, commonly known as CPP-ACP, is a peptide-based compound that has gained significant attention in the scientific community due to its potential applications in dental and medical fields. CPP-ACP is a calcium-phosphate stabilizing agent that can prevent tooth decay, enhance remineralization, and protect against erosion.

Mechanism of Action

CPP-ACP works by stabilizing calcium phosphate in an amorphous state, which is more soluble and bioavailable than the crystalline form. This allows CPP-ACP to enhance remineralization and prevent tooth decay. CPP-ACP can also bind to bacterial cells and prevent their attachment to the tooth surface, reducing the risk of dental caries.
Biochemical and Physiological Effects:
CPP-ACP has been shown to enhance remineralization and prevent tooth decay by increasing the concentration of calcium and phosphate ions in the oral environment. It can also prevent the attachment of bacterial cells to the tooth surface, reducing the risk of dental caries. CPP-ACP has also been shown to enhance bone mineral density and prevent bone loss, making it a potential treatment for osteoporosis.

Advantages and Limitations for Lab Experiments

CPP-ACP has several advantages for lab experiments, including its stability, solubility, and bioavailability. However, its complex structure and high cost can make it difficult to synthesize and use in large quantities. Additionally, CPP-ACP may not be effective in all cases of tooth decay or osteoporosis, and further research is needed to determine its optimal use.

Future Directions

There are several future directions for research on CPP-ACP, including investigating its potential use in other medical applications, such as wound healing and drug delivery. Additionally, further studies are needed to optimize the synthesis method and determine the optimal dosage and delivery method for CPP-ACP. Finally, more research is needed to determine the long-term effects of CPP-ACP on dental and bone health.

Synthesis Methods

CPP-ACP is synthesized by coupling N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide with casein phosphopeptides (CPPs). The CPPs are derived from milk proteins and contain phosphorylated serine residues that can bind to calcium ions. The coupling of CPPs with ACP creates a stable complex that can enhance calcium phosphate deposition on the tooth surface.

Scientific Research Applications

CPP-ACP has been extensively studied for its potential applications in dental and medical fields. It has been shown to prevent tooth decay, enhance remineralization, and protect against erosion. CPP-ACP has also been investigated for its potential use in treating osteoporosis, as it can enhance bone mineral density and prevent bone loss.

properties

IUPAC Name

N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c25-19(24-10-5-4-8-18(24)15-12-20-21-13-15)22-16-9-11-23(14-16)17-6-2-1-3-7-17/h1-3,6-7,12-13,16,18H,4-5,8-11,14H2,(H,20,21)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNPDKAQYQLJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CNN=C2)C(=O)NC3CCN(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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